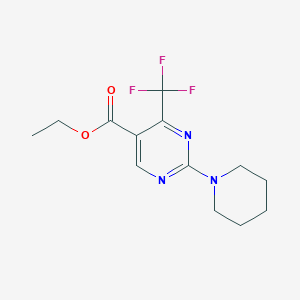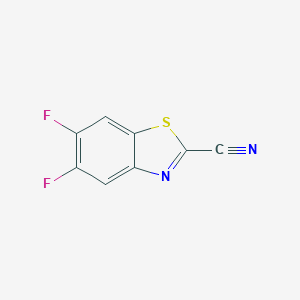
6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE
Descripción general
Descripción
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by its unique structure, which includes two chlorine atoms and two methoxy groups attached to the quinoxaline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with appropriate reagents. One common method includes the use of 2,3-dichloroquinoxaline as a substrate for nucleophilic aromatic substitution reactions. The reaction with 6-aminothiouracil in ethanol and triethylamine (TEA) results in the formation of 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles and cost-effective methods is emphasized to minimize environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include ethanol, triethylamine, and phosphorous oxychloride. Reaction conditions often involve refluxing the reaction mixture at elevated temperatures and subsequent purification steps to isolate the desired product .
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can have enhanced biological and pharmacological properties .
Aplicaciones Científicas De Investigación
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline, known for its antimicrobial activity.
Quinoxaline: The parent compound, which has diverse pharmacological properties and is used in various therapeutic applications.
Quinazoline: A similar nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Uniqueness
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, chloro, and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Número CAS |
178619-89-1 |
|---|---|
Fórmula molecular |
C10H9Cl2N3O2 |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3 |
Clave InChI |
QCXRMHQLFIXXOV-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
SMILES canónico |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
Sinónimos |
6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione](/img/structure/B67783.png)

